molecular formula C29H48O2 B14694555 5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one CAS No. 33487-95-5

5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one

Cat. No.: B14694555
CAS No.: 33487-95-5
M. Wt: 428.7 g/mol
InChI Key: JUFQNJYNEKZFSO-UHFFFAOYSA-N
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Description

5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one is a complex organic compound with a unique structure. It is characterized by its multiple ring systems and various functional groups, making it a subject of interest in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one involves multiple steps, including cyclization, methylation, and functional group transformations. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for achieving the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one has various applications in scientific research:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one stands out due to its unique combination of functional groups and ring systems, which confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

33487-95-5

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

2,12,16-trimethyl-15-(6-methylheptan-2-yl)-7-methylidene-6-oxatetracyclo[9.7.0.02,8.012,16]octadecan-5-one

InChI

InChI=1S/C29H48O2/c1-19(2)9-8-10-20(3)22-13-17-29(7)25-12-11-23-21(4)31-26(30)15-16-27(23,5)24(25)14-18-28(22,29)6/h19-20,22-25H,4,8-18H2,1-3,5-7H3

InChI Key

JUFQNJYNEKZFSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCC(=O)OC4=C)C)C)C

Origin of Product

United States

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